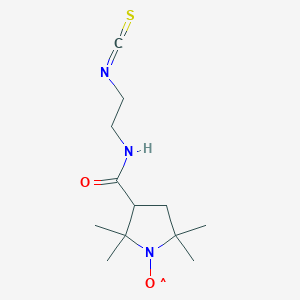
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl, also known as ITC-PROXYL, is a stable nitroxide radical compound that has been widely used in scientific research for its unique properties. This compound is a spin label that is commonly used to study the structure and dynamics of biological molecules, such as proteins, lipids, and nucleic acids.
作用機序
The mechanism of action of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl is based on its ability to act as a spin label. When attached to a molecule, the nitroxide radical in 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl can be detected using EPR spectroscopy. By analyzing the EPR spectra, researchers can obtain information about the movement and conformational changes of the labeled molecule.
生化学的および生理学的効果
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl does not have any known biochemical or physiological effects. It is a stable compound that is not metabolized in the body.
実験室実験の利点と制限
One of the main advantages of using 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in lab experiments is its stability. This compound is stable in a wide range of conditions, which makes it a useful tool for studying biological molecules. In addition, the EPR spectra of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl are highly sensitive to changes in the local environment, which makes it a powerful tool for studying protein dynamics.
However, there are also some limitations to using 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in lab experiments. One limitation is that the attachment of the spin label to a molecule can potentially affect the structure and function of the molecule. In addition, the EPR spectra of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl can be complex and difficult to interpret, which requires specialized expertise.
将来の方向性
There are several future directions for the use of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in scientific research. One direction is the development of new methods for attaching the spin label to biological molecules. Another direction is the development of new techniques for analyzing the EPR spectra of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl. In addition, there is potential for the use of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in the study of disease mechanisms and drug development. By using this compound to study the structure and dynamics of proteins involved in disease processes, researchers may be able to identify new targets for drug development.
合成法
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl can be synthesized by reacting 3-amino-2,2,5,5-tetramethylpyrrolidine-1-oxyl (TEMPO-NH2) with 2-isothiocyanatoethyl methacrylate. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. After the reaction is complete, the product is purified by column chromatography to obtain pure 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl.
科学的研究の応用
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl has been widely used in scientific research for its unique properties. One of the main applications of this compound is in the study of protein structure and dynamics. By attaching 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl to a specific site on a protein, researchers can use electron paramagnetic resonance (EPR) spectroscopy to study the movement and conformational changes of the protein.
In addition to protein studies, 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl has also been used in the study of lipids and nucleic acids. For example, this compound can be used to study the dynamics of lipid bilayers and the interactions between nucleic acids and proteins.
特性
CAS番号 |
100929-92-8 |
|---|---|
製品名 |
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl |
分子式 |
C12H20N3O2S |
分子量 |
270.37 g/mol |
InChI |
InChI=1S/C12H20N3O2S/c1-11(2)7-9(12(3,4)15(11)17)10(16)14-6-5-13-8-18/h9H,5-7H2,1-4H3,(H,14,16) |
InChIキー |
CRFVJTJETUHQIB-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCN=C=S)C |
正規SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCN=C=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

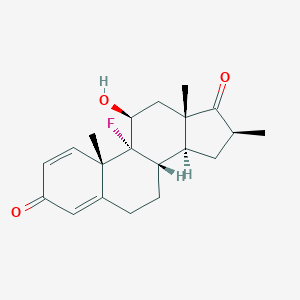
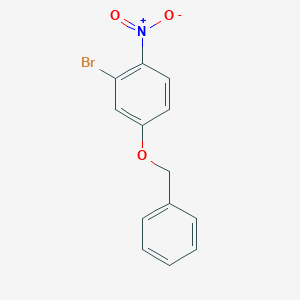
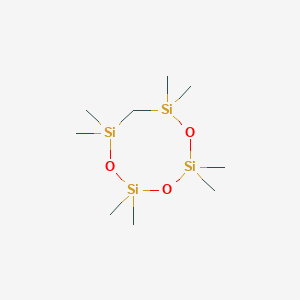
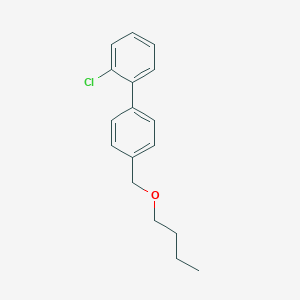
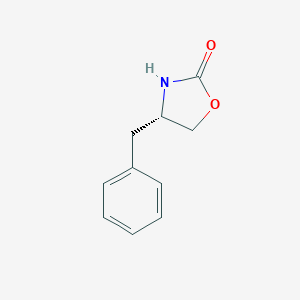
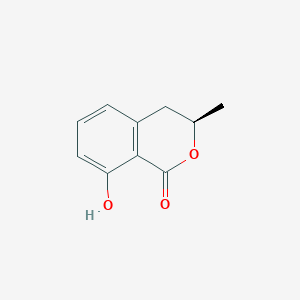
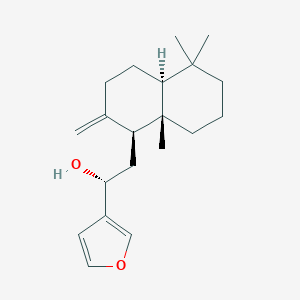
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)



![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)